Cas no 2007-12-7 ((1-naphthyloxy)acetyl Chloride)
(1-naphthyloxy)acetyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- Acetyl chloride,2-(1-naphthalenyloxy)-
- (1-Naphthyloxy)acetyl chloride
- (Naphthyl-(1)-oxy)-essigsaeure-chlorid
- [1]naphthyloxy-acetyl chloride
- [1]Naphthyloxy-acetylchlorid
- 1-Naphthalenyloxyacetyl Chloride
- 2-(1-naphthyloxy)acetyl chloride
- AC1L6I73
- AC1Q3GBD
- AR-1A0962
- BBL014492
- CTK4E3213
- KST-1A0104
- naphthalen-1-yloxy-acetyl chloride
- naphthoxy acetic acid chloride
- NSC158349
- 2-(naphthalen-1-yloxy)acetyl chloride
- SCHEMBL3253891
- 5167-01-1
- DTXSID00303442
- MFCD12025104
- 2-naphthalen-1-yloxyacetyl chloride
- AKOS005172532
- ZOORULWLQVVPOJ-UHFFFAOYSA-N
- FT-0683320
- 2007-12-7
- NSC-158349
- (1-naphthyloxy)acetyl Chloride
-
- MDL: MFCD12025104
- Inchi: 1S/C12H9ClO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
- InChI Key: ZOORULWLQVVPOJ-UHFFFAOYSA-N
- SMILES: ClC(COC1C=CC=C2C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 220.02917
- Monoisotopic Mass: 220.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.278
- Boiling Point: 339°C at 760 mmHg
- Flash Point: 125.6°C
- Refractive Index: 1.615
- PSA: 26.3
- LogP: 2.98400
(1-naphthyloxy)acetyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM245516-5g |
2-(Naphthalen-1-yloxy)acetyl chloride |
2007-12-7 | 97% | 5g |
$711 | 2021-08-04 | |
| Chemenu | CM245516-5g |
2-(Naphthalen-1-yloxy)acetyl chloride |
2007-12-7 | 97% | 5g |
$711 | 2023-01-07 | |
| abcr | AB378490-1 g |
(1-Naphthyloxy)acetyl chloride |
2007-12-7 | 1g |
€339.20 | 2023-06-20 | ||
| abcr | AB378490-5 g |
(1-Naphthyloxy)acetyl chloride |
2007-12-7 | 5g |
€658.70 | 2023-06-20 | ||
| abcr | AB378490-10 g |
(1-Naphthyloxy)acetyl chloride |
2007-12-7 | 10g |
€786.50 | 2023-06-20 | ||
| abcr | AB378490-25 g |
(1-Naphthyloxy)acetyl chloride |
2007-12-7 | 25g |
€1169.90 | 2023-06-20 | ||
| TRC | B504430-50mg |
(1-naphthyloxy)acetyl Chloride |
2007-12-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B504430-100mg |
(1-naphthyloxy)acetyl Chloride |
2007-12-7 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B504430-500mg |
(1-naphthyloxy)acetyl Chloride |
2007-12-7 | 500mg |
$ 365.00 | 2022-06-07 | ||
| abcr | AB378490-1g |
(1-Naphthyloxy)acetyl chloride; . |
2007-12-7 | 1g |
€339.20 | 2025-04-20 |
(1-naphthyloxy)acetyl Chloride Suppliers
(1-naphthyloxy)acetyl Chloride Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (1-naphthyloxy)acetyl Chloride
(1-naphthyloxy)acetyl Chloride (CAS No. 2007-12-7): A Comprehensive Overview
The compound (1-naphthyloxy)acetyl Chloride, identified by the CAS registry number 2007-12-7, is a significant chemical entity with diverse applications in organic synthesis and material science. This compound is characterized by its unique structure, which combines a naphthoxy group with an acetyl chloride moiety. The naphthoxy group, derived from naphthalene, contributes to the compound's aromatic stability and reactivity, while the acetyl chloride moiety imparts electrophilic properties, making it a versatile building block in chemical reactions.
Recent advancements in synthetic chemistry have highlighted the importance of (1-naphthyloxy)acetyl Chloride as a key intermediate in the synthesis of various bioactive molecules. For instance, researchers have utilized this compound to construct complex natural product analogs, leveraging its reactivity to form carbon-carbon bonds through nucleophilic acyl substitution reactions. The ability of this compound to undergo such transformations efficiently has made it a valuable tool in drug discovery and development.
In addition to its role in organic synthesis, (1-naphthyloxy)acetyl Chloride has found applications in polymer chemistry. By incorporating this compound into polymer backbones, scientists have developed materials with enhanced thermal stability and mechanical properties. Recent studies have demonstrated that polymers synthesized using this compound exhibit improved resistance to oxidative degradation, making them suitable for high-performance applications in aerospace and electronics industries.
The synthesis of (1-naphthyloxy)acetyl Chloride typically involves the reaction of 1-naphthol with an acyl chloride precursor under controlled conditions. This process requires precise stoichiometric control and careful purification steps to ensure the formation of a high-purity product. Recent innovations in catalytic methods have enabled more efficient syntheses, reducing production costs and minimizing environmental impact.
From a toxicological perspective, understanding the safety profile of (1-naphthyloxy)acetyl Chloride is crucial for its safe handling and application. Studies conducted under controlled laboratory conditions have shown that exposure to this compound can cause irritation to the eyes and respiratory system. However, its acute toxicity is relatively low compared to other chlorinated compounds, provided proper safety precautions are followed during storage and use.
In conclusion, (1-naphthyloxy)acetyl Chloride (CAS No. 2007-12-7) stands as a pivotal compound in modern chemistry due to its structural versatility and reactivity. Its applications span across drug discovery, polymer science, and material engineering, driven by continuous advancements in synthetic methodologies and application development. As research progresses, this compound is expected to unlock new possibilities in creating innovative chemical entities with tailored properties for diverse industrial needs.
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